Field: Medicinal Chemistry
Application: Furan derivatives have been used in the search for new drugs due to their remarkable therapeutic efficacy.
Methods: The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs.
Field: Spectroscopy
But-2-ynyl-furan-2-ylmethyl-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 185.66 g/mol. This compound features a but-2-ynyl group attached to a furan-2-ylmethyl amine structure, which contributes to its unique chemical properties. The presence of the hydrochloride indicates that it is in its salt form, enhancing its solubility in water, making it suitable for various biochemical applications .
These reactions are significant for synthesizing more complex molecules in medicinal chemistry and organic synthesis .
Research indicates that But-2-ynyl-furan-2-ylmethyl-amine hydrochloride exhibits biological activity that may be relevant in pharmacology. Preliminary studies suggest potential:
Several methods have been proposed for synthesizing But-2-ynyl-furan-2-ylmethyl-amine hydrochloride:
These methods highlight the versatility of synthetic approaches available for this compound .
But-2-ynyl-furan-2-ylmethyl-amine hydrochloride has potential applications in:
Its properties make it a candidate for further exploration in various scientific fields, particularly in drug development .
Interaction studies involving But-2-ynyl-furan-2-ylmethyl-amine hydrochloride are crucial to understanding its biological mechanisms. Preliminary findings suggest:
Further research is necessary to elucidate these interactions fully .
But-2-ynyl-furan-2-ylmethyl-amine hydrochloride shares structural similarities with several compounds, making comparisons essential for understanding its uniqueness:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Furan-2-ylmethyl-prop-2-ynyl-ammonium chloride | 171.62 g/mol | Shorter alkyne chain; different biological profile | |
| Allyl-but-2-yne-ammonium chloride | 171.62 g/mol | Allyl group instead of furan; different reactivity | |
| Buta-1,3-diene derivative | 54.09 g/mol | Simpler structure; lacks amine functionality |
These comparisons illustrate how But-2-ynyl-furan-2-ylmethyl-amino hydrochloride's unique structure may contribute to its distinct biological and chemical properties, setting it apart from other similar compounds .
But-2-ynyl-furan-2-ylmethyl-amine hydrochloride belongs to the class of N-alkylated furan derivatives. Its structure features:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| Exact Mass | 185.061 Da |
| Topological Polar SA | 25.2 Ų |
| LogP | 2.59 |
The furan ring contributes aromaticity and electron-rich properties, while the propargylamine moiety introduces alkyne reactivity, enabling click chemistry and cycloaddition reactions. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous-phase reactions.
The development of furan derivatives traces back to 1780, when Carl Wilhelm Scheele isolated 2-furoic acid from pyrolyzed mucic acid. Furan chemistry advanced significantly with Johann Döbereiner’s 1831 discovery of furfural, a furan derivative derived from agricultural waste. The incorporation of propargylamine groups into heterocycles emerged later, driven by mid-20th century interest in acetylene chemistry. But-2-ynyl-furan-2-ylmethyl-amine hydrochloride represents a modern synthesis target that combines these historical threads, leveraging both furan’s aromatic stability and propargylamine’s synthetic versatility.
This compound serves as a multifunctional building block in:
A 2022 study demonstrated its utility in Petasis sequence reactions, where it acted as an amine component to generate polycyclic scaffolds with high sp³ carbon content. The hydrochloride salt form improves handling stability compared to free amine precursors.
The Paal-Knorr synthesis represents one of the most established methodologies for furan ring construction, originally developed independently by Carl Paal and Ludwig Knorr in 1884 [1] [2] [3]. This classical approach employs acid-catalyzed cyclization of 1,4-dicarbonyl compounds to generate substituted furans through a well-defined mechanistic pathway. The reaction proceeds via initial protonation of one carbonyl group, followed by enolization of the adjacent carbonyl and subsequent intramolecular nucleophilic attack, culminating in dehydration to form the aromatic furan ring [1] [2].
Modern mechanistic investigations have revealed that the traditional understanding of the Paal-Knorr mechanism required significant revision. Detailed computational studies using quantum chemical methods have established that water-mediated pathways substantially reduce the energy barriers associated with cyclization [4]. Under neutral conditions, two distinct water-mediated pathways emerge: the monoenol pathway requiring 28.9 kcal/mol and the hemiketal pathway requiring 27.1 kcal/mol. However, under acidic conditions with hydronium ion participation, the energy barrier dramatically decreases to 11.5 kcal/mol in the solvent phase [4].
Table 3.1.1: Paal-Knorr Reaction Catalyst Systems and Energy Requirements
| Catalyst | Type | Conditions | Energy Barrier (kcal/mol) | Reaction Medium |
|---|---|---|---|---|
| HCl | Protic acid | Aqueous/organic | 11.5 (with H₃O⁺) | Biphasic |
| H₂SO₄ | Protic acid | Concentrated | Variable | Acidic |
| p-TsOH | Protic acid | Organic solvent | Moderate | Organic |
| ZnBr₂ | Lewis acid | Anhydrous | Variable | Anhydrous |
| BF₃·Et₂O | Lewis acid | Anhydrous | Variable | Ethereal |
| P₂O₅ | Dehydrating agent | High temperature | High | Solid-supported |
| Ac₂O | Dehydrating agent | Anhydrous | Moderate | Anhydrous |
The implementation of ionic liquids as reaction media has emerged as a particularly promising modification to traditional Paal-Knorr conditions. The ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate effectively catalyzes furan synthesis without organic solvents, demonstrating excellent recyclability across multiple reaction cycles without appreciable loss of efficiency [5]. This approach accommodates a wide range of aliphatic and aromatic 1,4-diketones, including previously challenging ester-substituted substrates [5].
Water plays a crucial mechanistic role beyond simple solvation effects. The water-mediated hemialcohol pathway has been identified as energetically preferred for furan formation, with explicit water participation significantly reducing cyclization barriers [4]. This finding has important implications for optimizing reaction conditions, particularly in the context of green chemistry applications where water serves as an environmentally benign medium.
Acid-catalyzed cyclizations of ketone substrates represent a complementary approach to classical Paal-Knorr methodology, offering enhanced substrate scope and reaction flexibility. These transformations typically involve γ-hydroxy-α,β-unsaturated ketones or alkynyl ketones as starting materials, which undergo cyclodehydration under acidic conditions to generate furan products [6].
The mechanistic pathway for acid-catalyzed ketone cyclizations involves initial protonation of the ketone carbonyl group, generating a carbocation that undergoes intramolecular cyclization with pendant nucleophilic functionality. The cyclization is facilitated by the aromatic stabilization gained upon furan formation, providing significant thermodynamic driving force for the transformation [6].
Recent developments in acid-catalyzed methodology have demonstrated the utility of strong potassium bases such as potassium tert-butoxide, potassium hexamethyldisilazide, and potassium hydride for direct furan formation from alkynyl ketones [7]. These systems achieve moderate to good yields under relatively mild conditions, offering an alternative to traditional acid catalysis. The success of alkyl ketones indicates that aromatic substitution is not required for effective cyclization, although substrate-dependent reactivity patterns have been observed [7].
Table 3.1.2: Acid-Catalyzed Ketone Cyclization Optimization Studies
| Substrate Class | Catalyst System | Temperature (°C) | Yield Range (%) | Reaction Time |
|---|---|---|---|---|
| γ-Hydroxy-α,β-unsaturated ketones | H⁺/heat | 60-100 | 45-91 | 1-4 hours |
| Alkynyl ketones | KOtBu | Room temp | Moderate | 2-12 hours |
| α-Hydroxy ketones | FeCl₃ | 25-80 | Good | 1-6 hours |
| β-Acyloxy acetylenic ketones | Various acids | Variable | Good | Variable |
The optimization of acid-catalyzed ketone cyclizations has revealed important structure-activity relationships. The presence of electron-withdrawing groups adjacent to the cyclization site generally enhances reactivity by stabilizing intermediate carbocations. Conversely, sterically hindered substrates may require elevated temperatures or extended reaction times to achieve satisfactory conversion [7].
Solvent selection plays a critical role in optimizing acid-catalyzed cyclizations. Polar protic solvents facilitate protonation steps while providing adequate solvation for charged intermediates. However, aprotic solvents may be preferred in cases where competing side reactions occur under protic conditions. The use of mixed solvent systems has proven effective in certain cases, allowing fine-tuning of reaction selectivity and efficiency [8].
Palladium-catalyzed methodologies have emerged as powerful tools for furan synthesis, offering exceptional versatility in substrate scope and reaction conditions. The palladium-catalyzed cross-coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents exemplifies the potential of these approaches, achieving excellent yields up to 97% using PdCl₂/XantPhos catalyst systems at 80°C in dichloroethane [9].
The mechanistic foundation of palladium-catalyzed furan synthesis involves oxidative addition of palladium to halogenated precursors, followed by transmetalation with organometallic coupling partners and subsequent reductive elimination to form carbon-carbon bonds. The cycloisomerization pathway represents an alternative mechanism wherein palladium activates unsaturated substrates toward intramolecular cyclization through π-coordination [10].
Table 3.2.1: Palladium Catalyst Systems for Furan Synthesis
| Catalyst System | Substrate Type | Product Class | Yield Range (%) | Conditions |
|---|---|---|---|---|
| PdCl₂/XantPhos | 2-Bromobenzo[b]furans | 2-Alkenylbenzo[b]furans | Up to 97 | 80°C, DCE, 4h |
| K₂PdI₄ | (Z)-2-en-4-yn-1-ols | Substituted furans | Good | 25-100°C |
| Pd(OAc)₂ | Three-component system | Polysubstituted furans | Good | Variable |
| [Pd(η³-C₃H₅)Cl]₂ | 2-Halophenols/alkynes | Benzo[b]furans | High | One-pot |
The palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols represents a particularly general and facile approach to substituted furans [10]. This methodology employs simple K₂PdI₄ catalyst under essentially neutral conditions at temperatures ranging from 25-100°C. The reaction demonstrates excellent compatibility with various functional groups and provides access to naturally occurring furans such as rosefuran under mild conditions [10].
Three-component annulation reactions catalyzed by palladium offer convergent access to highly substituted furans from readily available starting materials [11]. These processes combine multiple bond-forming events in a single operation, significantly improving synthetic efficiency compared to stepwise approaches. The development of optimized catalyst systems and reaction conditions has enabled good yields across diverse substrate combinations [11].
The implementation of domino Heck/cross-coupling cyclization processes has expanded the scope of palladium-catalyzed furan synthesis to include complex polycyclic architectures [12]. These cascade transformations feature sequential oxidative addition, intramolecular dearomative carbopalladation, and cross-coupling events, generating furan-containing indoline structures with excellent diastereoselectivity up to 95% yield [12].
Gold catalysis has emerged as a transformative methodology for furan synthesis, leveraging the exceptional π-acidic properties of gold complexes to activate unsaturated substrates toward cyclization. The carbophilic nature of gold enables mild activation of alkynes, allenes, and related functional groups under conditions that preserve sensitive functionality [13].
The mechanistic framework for gold-catalyzed furan formation encompasses several distinct pathways depending on substrate structure. Cycloisomerization of alkynyl alcohols proceeds through gold-mediated activation of the alkyne, followed by intramolecular nucleophilic attack by the hydroxyl group and subsequent protodeauration [13] [14]. Alternative mechanisms involving allenyl ketone substrates feature gold-mediated [15] [1]-alkyl shifts as key bond-forming events [16] [17].
Table 3.2.2: Gold-Catalyzed Cycloisomerization Systems
| Gold Catalyst | Substrate Class | Mechanism | Temperature | Yield Range |
|---|---|---|---|---|
| Au(I) complexes | Alkynyl ketones | Cycloisomerization | Room temp-80°C | Excellent |
| AuBr₃ | Propargylic alcohols | Substitution/cyclization | Room temp | Good-high |
| Ph₃PAuCl/AgSbF₆ | Furan-ynes | 1,2-Rearrangement | Mild | High |
| AuCl₃ | Allenyl ketones | [15] [1]-Alkyl shift | 80°C | Good |
The gold-catalyzed cycloisomerization of allenyl ketones represents a particularly efficient approach for assembling the furan ring system [16] [17]. This transformation involves metal-catalyzed [15] [1]-alkyl shift as a key step in forming fully carbon-substituted furans. The reaction mechanism proceeds through coordination of the oxophilic gold catalyst to the enone moiety, generating a vinyl cation that undergoes [15] [1]-alkyl shift to produce a regioisomeric vinyl cation. Subsequent cyclization yields the furan product while regenerating the active catalyst [16].
The development of bifunctional phosphine ligand-enabled gold catalysis has enabled direct cycloisomerization of alkynyl ketones to 2,5-disubstituted furans under mild conditions [13]. These systems demonstrate broad substrate tolerance and excellent functional group compatibility, making them particularly valuable for late-stage functionalization applications.
Gold-catalyzed cascade reactions combining furan synthesis with subsequent functionalization have opened new avenues for complexity generation [18] [19]. These tandem processes feature gold-catalyzed cycloisomerization followed by nucleophilic capture or cycloaddition reactions, providing rapid access to polycyclic furan-containing architectures with multiple stereocenters [18].
Environmental considerations have driven the development of gold-catalyzed processes in ionic liquid media [19]. The combination of gold catalysts with recyclable ionic liquids enables environmentally friendly synthesis while maintaining the high efficiency characteristic of gold catalysis. These systems demonstrate excellent recyclability with catalyst recovery and reuse over multiple reaction cycles [19].
Copper-catalyzed transformations represent cost-effective alternatives to precious metal catalysis while offering unique reactivity patterns for furan synthesis. The copper-promoted rearrangement of allenyl ketones has emerged as a particularly valuable methodology, providing access to multisubstituted furans under mild and environmentally benign conditions [20] [21].
The mechanistic basis for copper-catalyzed allenyl ketone rearrangements involves initial coordination of the copper catalyst to the allene functionality, followed by nucleophilic attack by the ketone oxygen to generate a cyclic intermediate. Subsequent rearrangement and elimination steps yield the furan product while regenerating the active copper species [20].
Table 3.2.3: Copper-Catalyzed Furan Synthesis Methodologies
| Copper System | Substrate Type | Additive | Yield Range | Green Features |
|---|---|---|---|---|
| Cu(OAc)₂·H₂O | Ketones/unsaturated acids | H₂O (3 equiv) | Up to 67% | Air atmosphere, H₂O additive |
| CuI/Et₃N | Alkynyl ketones | - | Moderate-good | Mild conditions |
| Cu₂O (nano) | 2-Yn-1-ols/diethyl but-2-ynedioate | - | Good | Atmospheric pressure |
| CuCl₂ | Terminal alkynes | p-TSA | Good | Sequential catalysis |
The development of copper-catalyzed regioselective synthesis of trisubstituted furans through decarboxylative annulation represents a significant advancement in green chemistry approaches [20] [21]. This methodology employs a catalytic amount of copper salt in combination with stoichiometric water under ambient air atmosphere. The reaction features several environmentally favorable aspects: molecular oxygen serves as the terminal oxidant, water functions as a crucial additive rather than requiring anhydrous conditions, and carbon dioxide is the only byproduct from the decarboxylation step [20] [21].
Optimization studies for copper-catalyzed furan synthesis have revealed the critical importance of reaction parameters including temperature, solvent selection, and additive concentration [21]. The use of dimethylacetamide as solvent with three equivalents of water at 120°C for seven hours provides optimal conditions for most substrate combinations. Variations in the copper source, including Cu(OTf)₂ and Cu(ClO₄)₂·6H₂O, show moderate activity, while copper halides prove ineffective under these conditions [21].
The substrate scope for copper-catalyzed methodologies encompasses diverse ketone and carboxylic acid combinations [21]. Electron-donating and electron-withdrawing substituents on aromatic rings are well-tolerated, with halogen substituents producing furan derivatives in moderate yields. Heteroaromatic unsaturated carboxylic acids participate effectively, demonstrating the broad applicability of the methodology [21].
Iron-catalyzed alternatives to copper systems have been developed as even more sustainable approaches to furan synthesis [22] [23]. Iron catalysts offer several advantages including lower cost, reduced toxicity, and abundant natural availability. The iron-catalyzed synthesis of benzo[b]furans through intramolecular carbon-oxygen bond formation demonstrates comparable efficiency to precious metal systems while utilizing earth-abundant catalysts [22].
The influence of solvent selection on furan synthesis represents a critical factor in optimizing reaction efficiency, selectivity, and environmental sustainability. Comprehensive studies have revealed that solvent effects extend beyond simple solvation, profoundly influencing reaction mechanisms, catalyst activity, and product stability [8] [24].
Table 3.3.1: Solvent Effects in Furan Synthesis Optimization
| Solvent Class | Representative Examples | Primary Effects | Mechanism Influence | Applications |
|---|---|---|---|---|
| Polar aprotic | DMF, DMA, DMSO | Product stabilization | Enhanced nucleophilicity | Metal-catalyzed reactions |
| Ionic liquids | [bmim]HSO₄, [EMIM][OAc] | Dual catalyst-solvent role | Activation/stabilization | Paal-Knorr synthesis |
| Non-polar | Toluene, xylene | Reduced side reactions | Hydrophobic effects | Cross-coupling reactions |
| Protic | Alcohols, water | Proton shuttle effects | Hydrogen bonding | Acid-catalyzed processes |
Polar aprotic solvents, particularly dimethylformamide, demonstrate exceptional stabilizing effects for furan derivatives through specific solvation interactions [8] [25]. The strong dipole moment and hydrogen bond accepting ability of DMF provide favorable environments for charged intermediates while minimizing competitive nucleophilic reactions. Studies on the stability of furanic platform chemicals reveal that DMF offers superior protection against degradation under both acidic and basic conditions compared to other solvent systems [26].
The implementation of ionic liquids as reaction media has revolutionized furan synthesis methodology by combining catalytic activity with solvent properties [5] [27]. These systems eliminate the need for separate catalyst and solvent components while providing excellent recyclability. The ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate efficiently catalyzes Paal-Knorr furan synthesis without organic solvents, accommodating diverse substrate classes including previously challenging ester-substituted 1,4-diketones [5].
Table 3.3.2: Ionic Liquid Systems for Furan Synthesis
| Ionic Liquid | Catalytic Activity | Substrate Scope | Recyclability | Yield Range |
|---|---|---|---|---|
| [bmim]HSO₄ | High | Aromatic/aliphatic diketones | Excellent | Good-excellent |
| [EMIM][OAc] | Moderate | Heteroaromatic aldehydes | Good | 86-90% |
| [Et₂NH₂][HSO₄] | High | Three-component systems | Good | 85-89% |
| [Et₃NH][HSO₄] | High | Furan-2(5H)-ones | Good | 67-88% |
Reaction kinetic studies have provided quantitative insights into the relationship between solvent properties and reaction rates [4] [28]. The Paal-Knorr furan synthesis demonstrates significant kinetic acceleration in protic solvents compared to aprotic alternatives, consistent with the involvement of proton transfer steps in the rate-determining cyclization. Computational analysis reveals that explicit solvent participation reduces activation barriers from 28.9 kcal/mol in the gas phase to 11.5 kcal/mol with hydronium ion assistance [4].
The role of water as both solvent and reaction participant has received particular attention in green chemistry applications [20] [4] [21]. Water serves multiple functions including solvation of ionic intermediates, facilitation of proton transfer processes, and stabilization of transition states through hydrogen bonding networks. In copper-catalyzed decarboxylative annulation, water functions as an essential additive rather than merely a solvent, with optimal performance observed at stoichiometric concentrations [20] [21].
Solvent screening protocols have been developed to systematically optimize furan synthesis conditions across different catalyst systems [8] [29]. These studies typically evaluate multiple parameters including reaction rate, product yield, selectivity, and side product formation. The results demonstrate that optimal solvent selection depends critically on the specific catalyst system and substrate combination, requiring tailored approaches for different transformation types [8].
Mixed solvent systems offer additional opportunities for fine-tuning reaction performance by combining complementary solvent properties [30]. Binary mixtures of polar and non-polar solvents can provide optimal balance between substrate solubility, catalyst activity, and product stability. The use of co-solvents has proven particularly effective in cases where single solvents fail to provide satisfactory performance across all reaction parameters [30].
The development of environmentally sustainable methodologies for furan synthesis has become increasingly important as environmental considerations drive innovation in synthetic chemistry. Green chemistry approaches encompass multiple strategies including microwave-assisted synthesis, solvent-free conditions, recyclable catalysts, and renewable feedstock utilization [31] [25] [32].
Table 3.4.1: Green Chemistry Methodologies for Furan Synthesis
| Approach | Key Benefits | Typical Conditions | Yield Improvement | Time Reduction | Environmental Impact |
|---|---|---|---|---|---|
| Microwave assistance | Energy efficiency | MW irradiation | 85-97% | Minutes vs hours | Reduced energy consumption |
| Ionic liquids | Recyclable medium | Room temp to 80°C | Good to excellent | Similar to conventional | Waste reduction |
| Solvent-free | Waste elimination | Neat reactants | Comparable/better | Moderate | Elimination of organic waste |
| Water as additive | Benign medium | Stoichiometric H₂O | Significant enhancement | Variable | Non-toxic environment |
| Molecular O₂ | Clean oxidant | Ambient air | Good yields | Similar | Environmentally benign byproducts |
Microwave-assisted synthesis represents one of the most successful green chemistry innovations for furan preparation [31] [25] [33]. Microwave irradiation provides rapid and selective heating through dipolar polarization and ionic conduction mechanisms, resulting in dramatically reduced reaction times while maintaining or improving product yields [33]. The synthesis of fluorescein, which typically requires 10 hours under conventional heating, can be completed in 35 minutes using microwave assistance [33].
The mechanistic advantages of microwave heating extend beyond simple rate acceleration. Microwave irradiation enables access to higher reaction temperatures than conventional heating systems while maintaining precise temperature control. This capability facilitates rapid completion of thermally demanding transformations while minimizing side product formation [33]. Studies on aspirin synthesis demonstrate yield improvements from 85% to 97% when transitioning from conventional to microwave heating [33].
Table 3.4.2: Microwave-Assisted Furan Synthesis Optimization
| Substrate Class | MW Power (W) | Temperature (°C) | Time | Yield (%) | Conventional Comparison |
|---|---|---|---|---|---|
| 2-(5H)-Furanones | 120 | 75 | 1 h | 70-80 | 10 h, lower yield |
| Furo[3,4-c]furans | Variable | 40-80 | 30-60 s | Good | Hours, similar yield |
| Furan derivatives | 50-120 | 80-120 | Minutes | 86-90 | Hours, lower efficiency |
Solvent-free reaction conditions represent another major advancement in green furan synthesis [32] [34]. Microwave-Assisted Solvent-Free Organic Synthesis combines the selectivity associated with microwave heating with waste-free procedures that avoid organic solvents throughout all synthetic stages [34]. These environmentally conscious methodologies include reactions using neat reactants, solid-liquid phase transfer catalysis, and reactions on solid mineral supports [34].
The implementation of recyclable catalytic systems addresses the sustainability concerns associated with catalyst consumption in large-scale synthesis [5] [27]. Ionic liquid catalysts demonstrate particular promise in this regard, maintaining catalytic activity across multiple reaction cycles without appreciable loss of efficiency. The ionic liquid [bmim]HSO₄ can be recovered and reused for subsequent Paal-Knorr reactions, providing a sustainable alternative to traditional acid catalysts [5].
Renewable feedstock utilization has emerged as a fundamental principle in sustainable furan synthesis [35] [25]. The production of furan derivatives from biomass-derived starting materials, particularly furfural and its derivatives, provides access to valuable chemical building blocks from renewable resources rather than petroleum-based feedstocks [35]. The synthesis of amide and ester derivatives containing furan rings under microwave-assisted conditions exemplifies this approach, generating valuable furfural derivatives under mild and environmentally friendly conditions [35] [25].
The optimization of green chemistry approaches requires careful consideration of multiple sustainability metrics beyond simple yield and reaction time. Life cycle assessment studies evaluate the total environmental impact including energy consumption, waste generation, resource utilization, and end-of-life considerations [31]. These comprehensive evaluations often reveal that green chemistry methodologies provide substantial environmental benefits despite potentially modest improvements in traditional efficiency metrics [31].